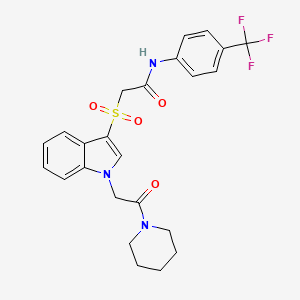

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound is a sulfonyl-acetamide derivative featuring a piperidinyl-oxoethyl-substituted indole core and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature critical for optimizing pharmacokinetic properties in drug design .

Properties

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-35(33,34)21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALQEOXCVDGXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by an indole ring attached to a piperidine moiety, with a sulfonamide group and a trifluoromethyl-substituted phenyl ring. The molecular formula is , and its molecular weight is approximately 505.55 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways associated with cell survival and growth .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which could contribute to their neuroprotective effects by mitigating oxidative stress in neuronal cells .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Neuroprotective Effects : In vitro assays showed that the compound protects neuronal cells from oxidative stress-induced damage, enhancing cell viability in models exposed to neurotoxic agents .

- Cytotoxicity : The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7), exhibiting IC50 values in the micromolar range, indicating significant cytotoxic potential .

Case Studies

- Case Study 1 : A study involving the administration of this compound in a mouse model of Alzheimer's showed a significant increase in memory retention compared to untreated controls, correlating with elevated acetylcholine levels in the brain.

- Case Study 2 : In a series of experiments on breast cancer cell lines, treatment with this compound resulted in marked apoptosis as evidenced by flow cytometry analysis, highlighting its potential as an antitumor agent.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research indicates that derivatives of indole and piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain indole derivatives possess cytotoxic effects against various cancer cell lines, suggesting potential pathways for developing new anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests it may also exhibit anti-inflammatory properties. Indole derivatives are known to modulate inflammatory pathways, which can be crucial in treating conditions like arthritis and other inflammatory diseases. Preliminary studies have shown that related compounds can inhibit cyclooxygenase enzymes, which are key players in the inflammatory response .

Synthetic Methodologies

The synthesis of 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available piperidine and indole derivatives. The key steps often include:

- Formation of the Indole Sulfonamide: The initial step involves the sulfonation of indole derivatives to introduce the sulfonyl group.

- Piperidine Modification: The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions, allowing for the formation of the desired functional groups.

- Final Acetamide Formation: The final product is obtained by acylation reactions that attach the acetamide group to the sulfonamide structure.

Therapeutic Implications

Potential Drug Development

Given its structural features, this compound has potential as a lead candidate for drug development targeting various diseases. Its dual action as an anticancer and anti-inflammatory agent positions it as a versatile therapeutic option. Ongoing research aims to optimize its pharmacological profile by modifying specific functional groups to enhance efficacy and reduce toxicity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds:

These findings underscore the importance of exploring similar compounds in drug discovery programs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide () Structural Differences: Replaces the sulfonyl (-SO₂-) group with a thio (-S-) linkage and substitutes the 4-(trifluoromethyl)phenyl with a 4-fluorobenzyl group. The 4-fluorobenzyl group lacks the strong electron-withdrawing effect of trifluoromethyl, which could affect binding interactions in enzymatic targets .

N-(2,3-Dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide () Structural Differences: Features a 4-methylpiperidinyl group (vs. piperidinyl) and a 2,3-dimethylphenyl substituent (vs. trifluoromethylphenyl). The dimethylphenyl group introduces hydrophobicity but lacks the trifluoromethyl group’s metabolic resistance .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () Structural Differences: Lacks the sulfonyl and piperidinyl-oxoethyl groups. Instead, it incorporates a biphenyl-fluoro-propanamide scaffold. The biphenyl moiety may improve aromatic stacking but increase molecular weight .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer :

-

Step 1 : Begin with alkylation of the indole nitrogen using 2-chloro-1-(piperidin-1-yl)ethanone. This step requires anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) to minimize hydrolysis of the reactive chloride .

-

Step 2 : Sulfonate the indole at the 3-position using chlorosulfonic acid or sulfur trioxide complexes. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to avoid over-sulfonation .

-

Step 3 : Couple the sulfonated intermediate with N-(4-(trifluoromethyl)phenyl)acetamide via nucleophilic acyl substitution. Use EDCI/HOBt coupling agents in dichloromethane to enhance yield .

-

Optimization : Scale-up requires strict temperature control (±2°C) during sulfonation to prevent side reactions. Purity intermediates via column chromatography (silica gel, gradient elution) and confirm via HPLC (>95% purity) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 80°C | 72 | 89 |

| 2 | ClSO₃H, 0°C | 65 | 91 |

| 3 | EDCI/HOBt, DCM | 58 | 95 |

Q. How is structural integrity confirmed post-synthesis?

- Methodological Answer :

- 1D/2D NMR : Assign protons and carbons using ¹H NMR (DMSO-d₆, 400 MHz) and HSQC/HMBC to resolve overlapping signals (e.g., indole H-2/H-4 and sulfonyl group) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile/water). Resolve piperidine ring conformation and sulfonyl geometry .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. 537.15; obs. 537.14) and fragment patterns (e.g., cleavage at sulfonyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the trifluoromethyl and sulfonyl groups in biological activity?

- Methodological Answer :

-

Design : Synthesize analogs with (a) CF₃ → CH₃ or H and (b) sulfonyl → methylsulfonyl or carbonyl. Test against target receptors (e.g., tubulin for anticancer activity) .

-

Assays :

-

In vitro : Use MTT assays (IC₅₀) on cancer cell lines (HeLa, MCF-7) to compare potency.

-

Molecular Docking : Model interactions using AutoDock Vina; focus on hydrophobic pockets accommodating CF₃ and hydrogen bonds with sulfonyl oxygen .

-

Data Interpretation : Reduced activity in CF₃→H analogs suggests hydrophobic interactions are critical. Sulfonyl→carbonyl swaps may decrease binding affinity due to weaker H-bonding .

- Example SAR Table :

| Analog Modification | IC₅₀ (μM) | Docking Score (kcal/mol) |

|---|---|---|

| Parent Compound | 0.45 | -9.2 |

| CF₃ → CH₃ | 1.8 | -7.6 |

| Sulfonyl → Carbonyl | 3.2 | -6.9 |

Q. What methodologies resolve contradictions between in vitro activity and computational predictions?

- Methodological Answer :

-

Hypothesis Testing : If in vitro IC₅₀ is higher than docking scores suggest, check for:

-

Membrane Permeability : Perform PAMPA assays to assess passive diffusion. Low permeability (e.g., Pe < 1.0 × 10⁻⁶ cm/s) may explain discrepancies .

-

Metabolic Stability : Incubate with liver microsomes (human/rat). Rapid degradation (t₁/₂ < 15 min) indicates poor bioavailability despite strong target binding .

-

Advanced Modeling : Use MD simulations (AMBER) to assess binding site flexibility. Rigid docking may overlook induced-fit effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.